molecular formula C19H28ClN3OS2 B2455109 N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1323529-46-9

N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2455109
CAS No.: 1323529-46-9
M. Wt: 414.02
InChI Key: UFOWULROCVFCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a synthetic organic compound with the CAS registry number 1323529-46-9 . Its molecular formula is C19H28ClN3OS2 and it has a molecular weight of 414.03 g/mol . The compound features a complex structure incorporating a benzo[d]thiazole core, a cyclohexanecarboxamide group, and a dimethylaminoethyl side chain, which are functional groups often associated with potential biological activity in medicinal chemistry research . This product is provided for research and development purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3OS2.ClH/c1-21(2)12-13-22(18(23)14-8-5-4-6-9-14)19-20-17-15(24-3)10-7-11-16(17)25-19;/h7,10-11,14H,4-6,8-9,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOWULROCVFCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2SC)C(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological activity, particularly its role as a histone deacetylase (HDAC) inhibitor, and discusses relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by several functional groups:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Methylthio group : May influence the compound's reactivity and interaction with biological targets.
  • Benzo[d]thiazole moiety : Known for its involvement in various biological activities, including anticancer properties.

The molecular formula is C19H26ClN3OSC_{19}H_{26}ClN_3OS with a molecular weight of approximately 425.97 g/mol.

Histone Deacetylase Inhibition

Preliminary studies indicate that this compound acts as an inhibitor of HDACs. This inhibition is significant because HDACs play a crucial role in regulating gene expression through epigenetic modifications. The ability to inhibit these enzymes suggests potential applications in cancer therapy and other diseases linked to epigenetic dysregulation.

Anticancer Properties

Research has shown that compounds structurally similar to this compound exhibit anti-inflammatory and anticancer properties. For instance, benzothiazole derivatives have been documented to possess anticancer activity against various cancer cell lines, suggesting that this compound may share similar therapeutic potential .

In Vitro Studies

In vitro assays have demonstrated that the compound significantly affects cell proliferation in cancer cell lines. For example, studies on similar benzothiazole derivatives have reported IC50 values indicating effective inhibition of cell growth at micromolar concentrations . These findings highlight the need for further exploration of the compound's mechanism of action and its efficacy across different cancer types.

Interaction Studies

Interaction studies are essential for understanding how this compound binds to HDACs. Preliminary data suggest that it may exhibit strong binding affinities, potentially leading to altered gene expression profiles associated with oncogenesis. Further investigations into its binding kinetics and structural biology are warranted.

Comparative Analysis with Related Compounds

Compound NameMolecular WeightBiological ActivityMechanism
This compound425.97 g/molHDAC inhibitor, anticancerInhibition of HDAC activity
Benzamide derivativesVariesAnticancer, anti-inflammatoryHDAC inhibition, apoptosis induction
4-chloro-benzamide derivativesVariesRET kinase inhibitionKinase inhibition leading to reduced cell proliferation

Q & A

What are the recommended synthetic methodologies for preparing N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride, and how do reaction conditions influence yield?

The synthesis of structurally related thiazole-carboxamide derivatives typically involves coupling reactions between substituted amines and acyl chlorides. For example, in analogous compounds, 5-chlorothiazol-2-amine reacts with benzoyl chloride derivatives in pyridine, followed by purification via chromatography and recrystallization . Key variables affecting yield include:

  • Solvent choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts.
  • Stoichiometry : Equimolar ratios of amine and acyl chloride minimize side products.
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane systems) and recrystallization (e.g., methanol) improve purity .

Table 1 : Representative Yields for Analogous Thiazole-Carboxamides

SubstituentReaction ConditionsYield (%)Reference
4-ChlorophenylEthanol, 24 hr70
2,6-DifluorophenylEthanol, 24 hr60
2-Chloro-6-fluorophenylMethanol, 48 hr37

How can structural characterization techniques (e.g., NMR, X-ray crystallography) resolve ambiguities in the molecular conformation of this compound?

  • NMR Spectroscopy : Proton environments are distinguished via chemical shifts. For example, the dimethylamino group (-N(CH₃)₂) appears as a singlet near δ 2.2–2.5 ppm, while aromatic protons in the benzothiazole ring resonate at δ 7.0–8.0 ppm .
  • X-ray Crystallography : Reveals intermolecular interactions, such as hydrogen bonds (e.g., N–H⋯N or C–H⋯O) stabilizing crystal packing. For a related compound, centrosymmetric dimers formed via N1–H1⋯N2 hydrogen bonds (2.89 Å) .
  • SMILES/InChI : Computational tools (e.g., PubChem) generate standardized descriptors (e.g., C1CCC(CC1)C(=O)NC2=NCCS2) to validate structural assignments .

What experimental strategies are employed to investigate the compound's mechanism of action, such as enzyme inhibition or receptor binding?

  • Enzyme Assays : PFOR (pyruvate:ferredoxin oxidoreductase) inhibition is assessed via NADH oxidation rates in anaerobic organisms. IC₅₀ values are determined using kinetic assays .
  • Molecular Docking : Computational models predict binding interactions. For example, the amide anion in nitazoxanide derivatives directly interacts with PFOR's active site .
  • SAR Studies : Modifying substituents (e.g., methylthio vs. chloro groups) alters steric and electronic effects, impacting inhibitory potency .

How do structural modifications (e.g., substituent changes on the benzothiazole or cyclohexane moieties) affect biological activity?

  • Electron-Withdrawing Groups : Chloro or fluoro substituents enhance electrophilicity, improving enzyme inhibition (e.g., 4g in Table 1, 70% yield, higher activity) .
  • Hydrophobic Moieties : Cyclohexane carboxamide increases lipophilicity, potentially enhancing membrane permeability .
  • Methylthio Group : The -SMe group in the 4-position may participate in hydrophobic interactions or act as a hydrogen bond acceptor, as seen in corrosion inhibitors .

How can researchers address contradictions in biological activity data across different studies?

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and cell lines.
  • Purity Validation : Use HPLC (≥95% purity) to exclude impurities affecting results .
  • Control Experiments : Compare with known inhibitors (e.g., nitazoxanide) to calibrate activity measurements .

What computational approaches are used to predict the compound's stability, solubility, or pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous environments.
  • LogP Calculations : Predict lipophilicity using software (e.g., ChemAxon). The cyclohexane and dimethylamino groups likely increase LogP, suggesting moderate solubility in polar solvents .
  • ADMET Profiling : Tools like SwissADME estimate absorption and toxicity. For example, the dimethylamino group may enhance blood-brain barrier penetration .

How can researchers design experiments to optimize the compound's selectivity for a target enzyme over structurally similar isoforms?

  • Kinetic Competition Assays : Measure inhibition constants (Ki) against isoform panels.
  • Covalent Docking : Identify unique binding pockets (e.g., PFOR vs. human dehydrogenases) .
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .

What are the best practices for analyzing hydrogen bonding and π-π interactions in the crystal structure of this compound?

  • X-ray Diffraction : Resolve intermolecular distances (e.g., N–H⋯N ≤ 3.0 Å for hydrogen bonds) .
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., C–H⋯F contributes 12% to packing in a related structure) .
  • Cambridge Structural Database (CSD) : Compare with analogous structures to identify common motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.